6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzyl group, an ethenyl group, and an azabicycloheptanone core. The compound’s structure and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor molecule under specific conditions to form the azabicycloheptanone core. The benzyl and ethenyl groups are then introduced through subsequent reactions, such as alkylation and olefination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale synthesis might use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and ethenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: Shares the azabicycloheptanone core but lacks the benzyl and ethenyl groups.
1-Benzyl-4-ethenylpiperidine: Similar functional groups but different core structure.
6-Benzyl-1-azabicyclo[3.2.0]heptan-7-one: Lacks the ethenyl group.
Uniqueness
6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one is unique due to the combination of its bicyclic core and the presence of both benzyl and ethenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
75072-17-2 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6-benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C15H17NO/c1-2-15-10-6-9-13(15)16(14(15)17)11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
InChI Key |
UQYXFJLCAJAMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCC1N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.